DESACETYL DILTIAZEM HCL

Calcium Channel Binding Receptor Pharmacology Allosteric Modulation

Desacetyl Diltiazem HCl (M1) is the major pharmacologically active metabolite of diltiazem, exhibiting an elimination half-life approximately 3 times longer than the parent drug and 25–50% of its vasodilatory potency. Substitution with diltiazem or N-desmethyldiltiazem introduces significant scientific error due to distinct pharmacokinetic and chromatographic properties. Procure this specific reference standard to ensure regulatory-compliant bioanalytical method validation, accurate plasma quantification, and reliable structure-activity relationship studies for benzothiazepine calcium channel blockers.

Molecular Formula C20H24N2O3S·HCl
Molecular Weight 408.9 g/mol
CAS No. 75472-91-2
Cat. No. B194533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDESACETYL DILTIAZEM HCL
CAS75472-91-2
Synonyms(2S,3S)-5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one Monohydrochloride;  (2S-cis)-5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one Monohydrochloride
Molecular FormulaC20H24N2O3S·HCl
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl
InChIInChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m1./s1
InChIKeyXNQWAVFYFJXSHD-VOMIJIAVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desacetyl Diltiazem Hydrochloride (CAS 75472-91-2): A Key Metabolite Reference Standard for Pharmacological and Analytical Research


Desacetyl Diltiazem Hydrochloride (CAS 75472-91-2), also designated as deacetyldiltiazem (M1), is a major pharmacologically active metabolite of the calcium channel blocker diltiazem [1]. It is formed primarily via deacetylation of the parent drug, a process mediated by esterases in the liver and intestine [2]. This compound serves as a critical analytical reference standard and a key subject in pharmacological studies investigating the cumulative effects of diltiazem therapy, given its distinct pharmacokinetic profile and receptor activity relative to the parent drug and other metabolites .

The Procurement Case for Desacetyl Diltiazem HCl: Why Alternative Metabolites or Parent Compound Cannot Be Assumed Equivalent


In both pharmacological research and analytical method development, substitution of Desacetyl Diltiazem Hydrochloride (M1) with the parent compound diltiazem, or with other metabolites like N-desmethyldiltiazem (MA), introduces significant scientific error. Key parameters such as plasma half-life, receptor binding affinity, and chromatographic retention differ substantially, preventing direct interchangeability. For instance, M1 exhibits an elimination half-life nearly three times longer than that of diltiazem [1]. Its potency as a coronary vasodilator is also distinct, ranging from 25% to 50% of the parent compound [2]. Furthermore, its interaction with efflux transporters like P-glycoprotein is a specific characteristic not shared by all metabolites, profoundly affecting its disposition [3]. Therefore, targeted procurement of the specific compound is essential for studies requiring accurate quantification, mechanistic understanding, or assessment of its contribution to the overall pharmacodynamic profile of diltiazem therapy.

Quantitative Differentiation Guide: Desacetyl Diltiazem HCl vs. Diltiazem and Related Metabolites


Receptor Binding Affinity and Allosteric Modulation: Quantified Differences at the Calcium Channel

Desacetyl diltiazem (M1) demonstrates a distinct binding profile at the benzothiazepine receptor site of the calcium channel compared to other metabolites. In competitive binding assays against [³H]diltiazem on rat cerebral cortex membranes, M1 displayed a pIC₅₀ of 6.72, which is higher (more potent) than other major metabolites like N-desmethyl (MA, pIC₅₀ = 6.49) and deacetyl N-desmethyl (M2, pIC₅₀ = 6.03), but lower than the parent diltiazem (pIC₅₀ = 6.87) [1]. Furthermore, M1 enhances [³H]nitrendipine binding to the dihydropyridine receptor by 50%, an effect that is substantially different from MA (9.7%) and M2 (11%), indicating a unique allosteric interaction between the benzothiazepine and dihydropyridine binding sites [1].

Calcium Channel Binding Receptor Pharmacology Allosteric Modulation

Prolonged Elimination Half-Life: A Key Pharmacokinetic Differentiator

Desacetyl diltiazem (M1) is cleared from human plasma at a significantly slower rate than the parent drug diltiazem and its other major metabolite, N-desmethyldiltiazem (MA). In a study of six healthy adults receiving a single 120 mg oral dose of diltiazem, the apparent elimination half-life of M1 was 18 ± 6.2 hours [1]. This is compared to half-lives of 6.5 ± 1.4 hours for diltiazem and 9.4 ± 2.2 hours for MA [1]. This near threefold difference in half-life compared to the parent drug indicates that M1 accumulates and persists in the body for much longer periods.

Pharmacokinetics Drug Metabolism Half-Life

Coronary Vasodilator Potency: A Quantified Fraction of Parent Drug Activity

The coronary vasodilator potency of desacetyl diltiazem (M1) is explicitly defined relative to its parent compound, diltiazem. According to the FDA-approved prescribing information, the desacetyl metabolite is approximately 25% to 50% as potent a coronary vasodilator as diltiazem [1]. It is present in plasma at concentrations of 10% to 20% of the parent diltiazem after oral administration [1]. This quantitative relationship is critical for understanding the overall pharmacodynamic effect of diltiazem therapy.

Vasodilation Pharmacodynamics Potency Comparison

P-Glycoprotein-Mediated Efflux: A Unique Transport Characteristic

Unlike the parent drug diltiazem, which is rapidly metabolized, its major metabolite desacetyl diltiazem (M1) is a substrate for active efflux by the P-glycoprotein (P-gp) transporter in the intestine. In vitro studies using rat jejunum mounted in a twin chamber system demonstrated that the flux rate of M1 from the serosal to the luminal compartment (efflux) was 6- to 7-fold higher than the flux from the luminal to the serosal compartment (absorption) [1]. This asymmetric transport was dose-dependently inhibited by verapamil and a P-gp monoclonal antibody, confirming the transporter's specific role [1].

Drug Transport P-glycoprotein Intestinal Efflux

Chromatographic Retention: A Critical Parameter for Analytical Method Development

Accurate quantification of desacetyl diltiazem (M1) in biological matrices requires its specific reference standard due to distinct chromatographic behavior. In a validated HPLC method for the simultaneous determination of diltiazem and its metabolites in plasma, the three analytes elute with the following order and relative retention times: N-demethyldeacetyldiltiazem (M2), followed by deacetyldiltiazem (M1), followed by the internal standard [1]. This specific retention profile necessitates the use of a pure M1 standard to correctly identify and quantify its peak in complex biological samples, preventing misidentification with other closely related metabolites like M2 or the parent drug.

HPLC Method Development Analytical Chemistry Reference Standards

Procurement-Driven Application Scenarios for Desacetyl Diltiazem HCl (CAS 75472-91-2)


Quantitative Bioanalytical Method Development and Validation (HPLC, LC-MS)

Procurement is essential for analytical laboratories developing validated bioanalytical methods for the quantification of diltiazem and its metabolites in plasma or serum. The distinct chromatographic properties of M1 [3] mandate the use of a pure reference standard to establish assay specificity, linearity, and accuracy. This is a non-negotiable requirement for compliance with regulatory guidelines in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring .

In Vitro Pharmacological Profiling of Calcium Channel Antagonists

This compound is a critical reagent for researchers investigating the structure-activity relationships (SAR) of benzothiazepine calcium channel blockers. The quantified data on its receptor binding affinity (pIC₅₀ = 6.72) and its unique allosteric modulation of the dihydropyridine binding site (50% enhancement) make it an essential comparator compound for evaluating novel chemical entities targeting these receptor sites [3].

In Vivo and In Vitro Studies of Drug Metabolism and Transport

Given its role as a major circulating metabolite with a prolonged half-life (18 ± 6.2 hours) [3] and its status as a substrate for P-glycoprotein-mediated efflux , Desacetyl Diltiazem HCl is a key tool compound for investigating the interplay between drug metabolism and active transport. Its procurement is necessary for mechanistic studies aimed at predicting drug-drug interactions and understanding the factors governing the oral bioavailability of diltiazem and related compounds.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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